

Application Notes and Protocols for Measuring Dopamine Transporter Density Using Fourphit

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Compound of Interest

Compound Name: *Fourphit*

Cat. No.: *B1206179*

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Introduction

Fourphit is a valuable research tool for investigating the dopamine transporter (DAT), a key protein in regulating dopamine neurotransmission. Dysregulation of DAT is implicated in various neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. **Fourphit**, a phencyclidine derivative, acts as a selective and irreversible inhibitor of the methylphenidate binding site on the dopamine transporter complex.^[1] This property makes it particularly useful for quantifying DAT density (B_{max}) in preclinical in vitro studies.

These application notes provide detailed protocols for the use of **Fourphit** in measuring DAT density, as well as a summary of its binding characteristics. While **Fourphit** is an established tool for in vitro assays, its application in in vivo imaging techniques such as Positron Emission Tomography (PET) has not been reported. Therefore, a general, hypothetical protocol for in vivo PET imaging with an irreversible radioligand is provided for informational purposes.

Data Presentation

Quantitative Binding Data for Fourphit and Other Monoamine Transporter Ligands

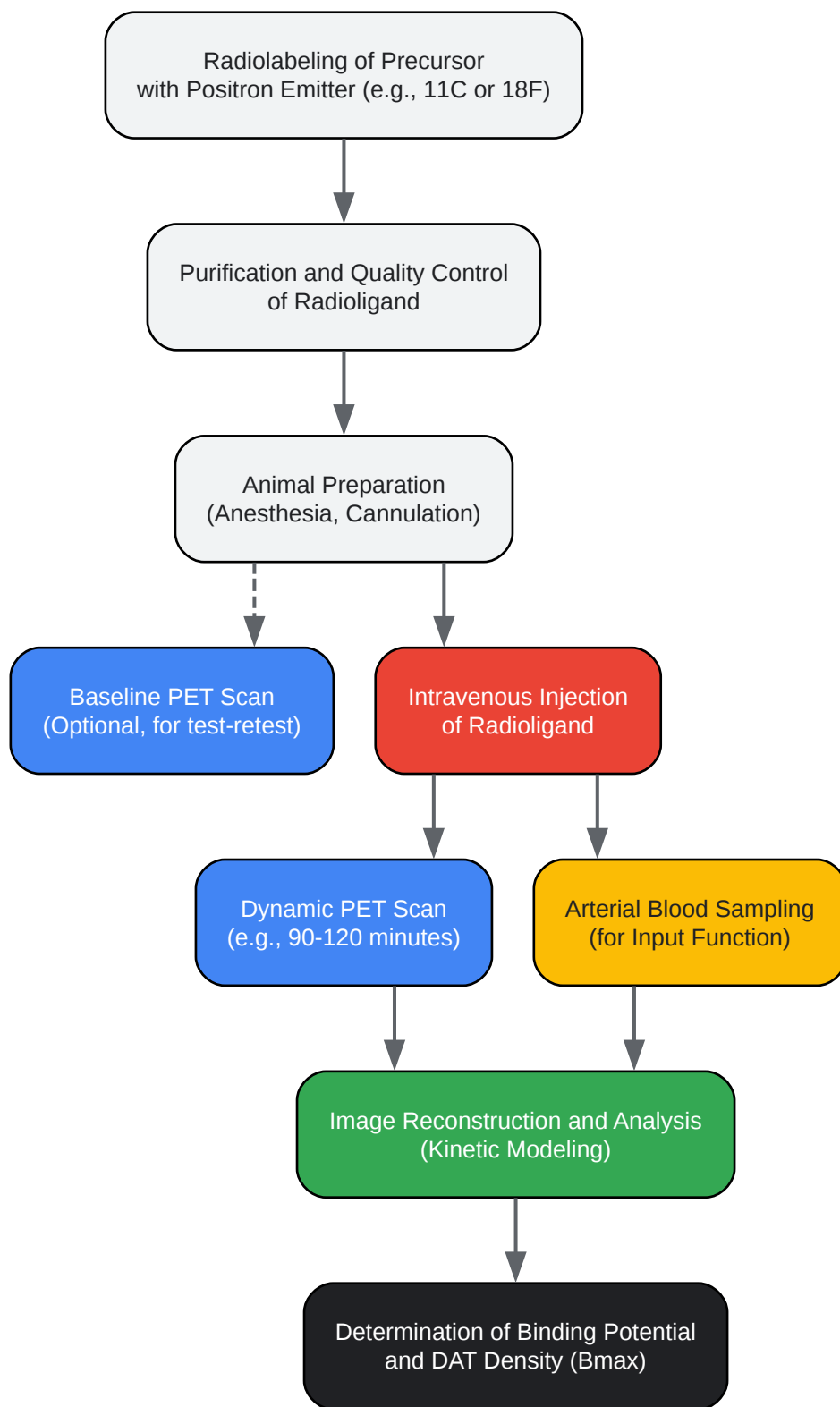
The following table summarizes the binding affinities of **Fourphit** and other well-characterized ligands for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data is essential for understanding the selectivity profile of these compounds.

Compound	DAT IC50 (μM)	DAT Ki (μM)	NET Ki (μM)	SERT Ki (μM)	Selectivity (NET/DAT)	Selectivity (SERT/DAT)
Fourphit	7.1[1]	N/A	N/A	N/A	N/A	N/A
Cocaine	-	0.23[2]	0.48[2]	0.74[2]	~2.1	~3.2
Methylphenidate	-	~0.1[3]	~0.1[3]	~100[3]	~1	~1000
Amphetamine	-	~0.6[3]	~0.1[3]	~30[3]	~0.17	~50
Methamphetamine	-	~0.5[3]	~0.1[3]	~20[3]	~0.2	~40
MDMA	-	8.29[2]	1.19[2]	2.41[2]	~0.14	~0.29

Note: Ki values for **Fourphit** are not readily available in the public domain. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency. N/A indicates that the data is not available.

Dopamine Transporter Signaling Pathway

The dopamine transporter plays a crucial role in the presynaptic terminal by reuptaking dopamine from the synaptic cleft, thus terminating the signal. The activity of DAT is modulated by various intracellular signaling pathways, including those involving protein kinases.



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References

- 1. Fourphit: a selective probe for the methylphenidate binding site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
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